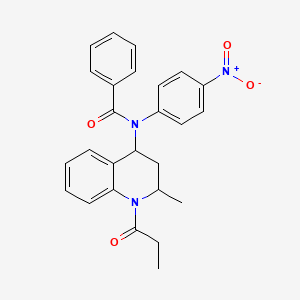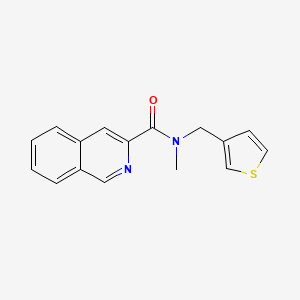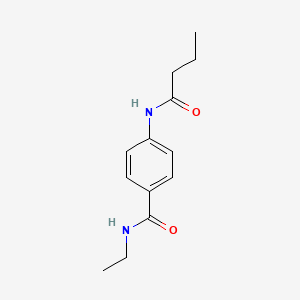![molecular formula C23H24N2O5 B5234002 N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5234002.png)
N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been used as a targeted therapy for various types of cancer. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma, and it has since been approved for the treatment of hepatocellular carcinoma and thyroid cancer.
Mechanism of Action
Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, Sorafenib blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
Sorafenib has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, leading to the inhibition of cell proliferation and the induction of apoptosis. Sorafenib also inhibits the formation of new blood vessels, which can lead to the starvation of cancer cells and the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for use in lab experiments, including its ability to inhibit multiple signaling pathways involved in tumor growth and angiogenesis. However, Sorafenib also has limitations, including the potential for off-target effects and the development of drug resistance in cancer cells.
Future Directions
There are several future directions for Sorafenib research, including the development of new Sorafenib derivatives with improved efficacy and reduced toxicity, the identification of biomarkers that can predict response to Sorafenib therapy, and the investigation of Sorafenib's potential use in combination with other cancer therapies. Additionally, the role of Sorafenib in the treatment of other types of cancer, such as breast cancer and lung cancer, should be further explored.
Synthesis Methods
The synthesis of Sorafenib involves several steps, including the condensation of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline, followed by the reduction of the nitro group to an amino group and the subsequent acylation of the amino group with butoxybenzoyl chloride. The final step involves the cyclization of the resulting intermediate with furfurylamine to form Sorafenib.
Scientific Research Applications
Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-4-12-29-18-8-5-7-16(14-18)22(26)24-17-10-11-19(21(15-17)28-2)25-23(27)20-9-6-13-30-20/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXOFGXLWPKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)
![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)


![4-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5233944.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5233951.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5233971.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233974.png)
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)
![3-chloro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5234012.png)